molecular formula C15H20N4OS B5445519 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B5445519
M. Wt: 304.4 g/mol
InChI Key: DVNPIVXNRXZWAQ-UHFFFAOYSA-N
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Description

2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is an organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-triazole derivative with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, aryl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and can be used in the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities can be explored. Triazole derivatives are known for their ability to inhibit enzymes and interact with biological targets, making them valuable in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with biological molecules, leading to various biological effects. The acetamide group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simple triazole derivative with various biological activities.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal agent with a broader spectrum of activity.

Uniqueness

2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is unique due to the presence of the sulfanyl group, which can enhance its reactivity and biological activity. The combination of the triazole ring with the acetamide group also provides a unique structural framework that can be exploited for various applications.

Properties

IUPAC Name

2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-4-12-8-6-7-9-13(12)16-14(20)10-21-15-18-17-11(3)19(15)5-2/h6-9H,4-5,10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNPIVXNRXZWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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